molecular formula C9H14N4O2 B10962914 1-methyl-N-(morpholin-4-yl)-1H-pyrazole-3-carboxamide

1-methyl-N-(morpholin-4-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10962914
M. Wt: 210.23 g/mol
InChI Key: ZBFLUJWDOQAEFI-UHFFFAOYSA-N
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Description

1-METHYL-N-MORPHOLINO-1H-PYRAZOLE-3-CARBOXAMIDE is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group and a morpholino group. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-N-MORPHOLINO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the cyclization of appropriate precursors. The reaction conditions often involve the use of catalysts such as Amberlyst-70, which is eco-friendly and cost-effective .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-METHYL-N-MORPHOLINO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-METHYL-N-MORPHOLINO-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-METHYL-N-MORPHOLINO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects at the cellular level. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-METHYL-N-MORPHOLINO-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholino group enhances its solubility and bioavailability, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

1-methyl-N-morpholin-4-ylpyrazole-3-carboxamide

InChI

InChI=1S/C9H14N4O2/c1-12-3-2-8(10-12)9(14)11-13-4-6-15-7-5-13/h2-3H,4-7H2,1H3,(H,11,14)

InChI Key

ZBFLUJWDOQAEFI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(=O)NN2CCOCC2

Origin of Product

United States

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